molecular formula C20H38O3 B1259203 Lesquerolic acid

Lesquerolic acid

Cat. No.: B1259203
M. Wt: 326.5 g/mol
InChI Key: OONXYOAWMIVMCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is characterized by its unique structure, which includes a hydroxyl group at the 14th carbon and a double bond at the 11th carbon in the carbon chain. It is similar to ricinoleic acid but has two additional carbons at the carboxyl end of the chain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lesquerolic acid can be achieved through various chemical reactions. One common method involves the hydroxylation of unsaturated fatty acids. This process typically requires catalysts and specific reaction conditions to ensure the hydroxyl group is added at the correct position on the carbon chain .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as the seeds of Paysonia and Physaria species. The seeds are processed to extract the oil, which is then refined to isolate the hydroxy fatty acid .

Chemical Reactions Analysis

Types of Reactions: Lesquerolic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Lesquerolic acid has a wide range of applications in scientific research:

Mechanism of Action

Lesquerolic acid is similar to other hydroxy fatty acids, such as ricinoleic acid. it is unique due to its additional carbon atoms at the carboxyl end and its specific hydroxylation and unsaturation pattern. This uniqueness imparts distinct chemical and physical properties, making it valuable for specific industrial applications .

Comparison with Similar Compounds

Properties

IUPAC Name

14-hydroxyicos-11-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O3/c1-2-3-4-13-16-19(21)17-14-11-9-7-5-6-8-10-12-15-18-20(22)23/h11,14,19,21H,2-10,12-13,15-18H2,1H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONXYOAWMIVMCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCCCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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